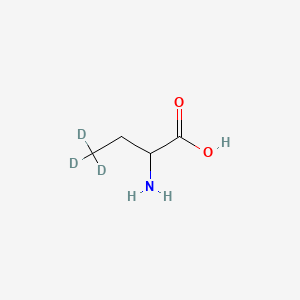
4,5-Dichlor-2-methoxyphenylboronsäure
Übersicht
Beschreibung
“4,5-Dichloro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.85 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “4,5-Dichloro-2-methoxyphenylboronic acid” were not found, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are highly effective and involve palladium-catalyzed direct arylation .
Molecular Structure Analysis
The InChI code for “4,5-Dichloro-2-methoxyphenylboronic acid” is 1S/C7H7BCl2O3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “4,5-Dichloro-2-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .
Physical And Chemical Properties Analysis
“4,5-Dichloro-2-methoxyphenylboronic acid” is a solid at room temperature . The exact melting point, boiling point, and density were not found in the search results .
Wissenschaftliche Forschungsanwendungen
Baustein in der organischen Synthese
4,5-Dichlor-2-methoxyphenylboronsäure ist ein wertvoller Baustein in der organischen Synthese . Es wird bei der Herstellung einer Vielzahl von chemischen Verbindungen verwendet und trägt zur Entwicklung neuer Medikamente und Materialien bei .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Dies ist eine Art von palladiumkatalysierter Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die in der organischen Synthese verwendet wird, um Biarylverbindungen zu erzeugen .
Direkte Arylierung
this compound wird bei der Pd-katalysierten direkten Arylierung verwendet . Dieser Prozess wird verwendet, um eine Arylgruppe in ein Substrat einzuführen .
Protodeboronierung von Pinacolboronsäureestern
Diese Verbindung ist an der katalytischen Protodeboronierung von Pinacolboronsäureestern beteiligt . Dieser Prozess ist eine wertvolle Transformation in der organischen Synthese, die es ermöglicht, die Bor-Einheit am Ende einer Sequenz zu entfernen .
Anti-Markovnikov-Hydromethylierung von Alkenen
In Kombination mit einer Matteson–CH2–Homologisierung ermöglicht this compound die formale Anti-Markovnikov-Alken-Hydromethylierung . Dies ist eine wertvolle, aber bisher unbekannte Transformation <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4,5-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
These properties contribute to their wide use in various chemical reactions, including the Suzuki-Miyaura cross-coupling .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-methoxyphenylboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, safety measures suggest avoiding dust formation and ensuring adequate ventilation when handling the compound .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions.
Cellular Effects
Boronic acids have been shown to influence cell function by interacting with various cellular components .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
It is known that boronic acids are generally stable under normal conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Eigenschaften
IUPAC Name |
(4,5-dichloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEKBCZAZMHPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681695 | |
| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-93-4 | |
| Record name | B-(4,5-Dichloro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloro-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)




![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)







